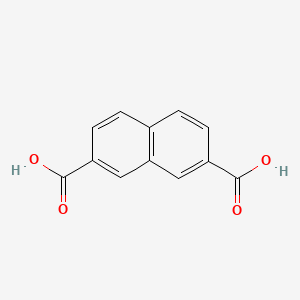

Naphthalene-2,7-dicarboxylic Acid

Description

The exact mass of the compound 2,7-Naphthalenedicarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)8-3-1-7-2-4-9(12(15)16)6-10(7)5-8/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMVKJOWWJPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472865 | |

| Record name | 2,7-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089-89-6 | |

| Record name | 2,7-Naphthalenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002089896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-naphthalenedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-NAPHTHALENEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5IW7R9WZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Naphthalene-2,7-dicarboxylic Acid from 2,7-Dimethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of naphthalene-2,7-dicarboxylic acid from 2,7-dimethylnaphthalene. The primary method detailed is the liquid-phase catalytic oxidation of the methyl groups on the naphthalene ring. This process is of significant interest due to the utility of this compound as a rigid, linear linker in the development of advanced materials such as Metal-Organic Frameworks (MOFs) and high-performance polymers.[1]

Core Synthesis Pathway: Catalytic Oxidation

The industrial synthesis of this compound predominantly relies on the oxidation of the two methyl groups of 2,7-dimethylnaphthalene.[1] This transformation is typically achieved through liquid-phase oxidation utilizing molecular oxygen, often from the air, in the presence of a multi-component catalyst system.

A conventional and effective catalyst system for the liquid-phase oxidation of alkylnaphthalenes involves a combination of cobalt and manganese salts, with a bromine-containing compound acting as a promoter.[1][2] The reaction is generally carried out in an acetic acid solvent at elevated temperatures and pressures.[2][3]

The overall reaction can be visualized as a two-step oxidation of each methyl group, proceeding through an intermediate aldehyde, although the reaction is typically run to full conversion in a single process.

Caption: General oxidation pathway of 2,7-dimethylnaphthalene.

Experimental Protocols

While a specific protocol for 2,7-dimethylnaphthalene is not explicitly detailed in the provided literature, a robust procedure can be adapted from the well-documented oxidation of other dimethylnaphthalene isomers, such as 2,3-dimethylnaphthalene and 2,6-dimethylnaphthalene.[3][4]

2.1. Method 1: Oxidation with Sodium Dichromate (Adapted from 2,3-Dimethylnaphthalene Synthesis)

This method utilizes a strong chemical oxidant in an aqueous medium under high temperature and pressure.

Materials:

-

2,7-Dimethylnaphthalene

-

Sodium dichromate dihydrate

-

Deionized water

-

6N Hydrochloric acid

Equipment:

-

High-pressure autoclave equipped with stirring or shaking mechanism

-

Large Büchner funnel

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Charge the autoclave with 2,7-dimethylnaphthalene, sodium dichromate dihydrate (in approximately 23% excess), and water. A typical ratio would be 1.28 moles of dimethylnaphthalene to 3.14 moles of sodium dichromate in 1.8 L of water.[4]

-

Seal the autoclave and heat it to 250°C with continuous agitation. Maintain this temperature for approximately 18 hours. The pressure will rise to around 600 psi.[4]

-

Cool the autoclave while continuing agitation. Once at a safe temperature, release the pressure and open the vessel.

-

Transfer the contents to a large beaker, rinsing the autoclave with hot water to ensure complete transfer.

-

Filter the hot mixture through a large Büchner funnel to remove the green hydrated chromium oxide. Wash the solid with warm water until the filtrate is colorless.

-

Combine the filtrates and acidify with 6N hydrochloric acid until the pH is strongly acidic.

-

Allow the mixture to cool to room temperature overnight to facilitate the precipitation of this compound.

-

Collect the precipitated product by filtration, wash with water until the filtrate is colorless, and dry to a constant weight in a vacuum oven at 50°C.[4]

2.2. Method 2: Liquid-Phase Catalytic Oxidation with Air (Adapted from 2,6-Dimethylnaphthalene Synthesis)

This method is more aligned with industrial processes and uses a catalytic system with air as the oxidant.

Materials:

-

2,7-Dimethylnaphthalene

-

Acetic acid (solvent)

-

Cobalt (II) acetate tetrahydrate (catalyst)

-

Manganese (II) acetate tetrahydrate (catalyst)

-

Ammonium bromide or another bromine source (promoter)

-

Pressurized air or oxygen source

Equipment:

-

Stirred titanium pressure reactor (autoclave) with gas inlet, overhead condenser, and product removal lines

-

Heating and temperature control system

-

Pressure regulation system

Procedure:

-

Prepare a solution of 2,7-dimethylnaphthalene in glacial acetic acid. The amount of acetic acid should be at least 4 parts by weight per part of dimethylnaphthalene.[2]

-

Add the catalyst components to the solution. The catalyst system should consist of a cobalt compound, a manganese compound, and a bromine compound.[2]

-

Charge the reactor with the reaction mixture.

-

Pressurize the reactor with an inert gas (e.g., nitrogen) and heat the mixture to the desired reaction temperature, typically in the range of 100°C to 160°C.[2]

-

Once the temperature is stable, switch the gas feed to air or a mixture of oxygen and an inert gas, maintaining an oxygen partial pressure of 2 to 8 atmospheres.[2]

-

Maintain the reaction under these conditions with vigorous stirring for a sufficient time to achieve high conversion. The reaction time can vary from 2 to several hours.

-

After the reaction, cool the reactor and vent the pressure.

-

The product, this compound, will precipitate from the acetic acid upon cooling.

-

Collect the product by filtration, wash with fresh acetic acid, and then with water to remove residual acid and catalyst salts.

-

Dry the product under vacuum.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields, compiled from analogous dimethylnaphthalene oxidation processes.

| Parameter | Method 1 (Dichromate) | Method 2 (Catalytic Air) | Reference |

| Starting Material | 2,7-Dimethylnaphthalene | 2,7-Dimethylnaphthalene | |

| Oxidant | Sodium Dichromate Dihydrate | Molecular Oxygen (Air) | [2][4] |

| Solvent | Water | Acetic Acid | [2][4] |

| Catalyst | None | Co(OAc)₂, Mn(OAc)₂, NH₄Br | [2] |

| Temperature | 250°C | 100 - 160°C | [2][4] |

| Pressure | ~600 psi (autogenous) | 2 - 8 atm (O₂ partial pressure) | [2][4] |

| Reaction Time | 18 hours | 2 - 4 hours | [2][4] |

| Typical Yield | 87 - 93% (for 2,3-isomer) | 80 - 86% (for 2,6-isomer) | [2][4] |

Purification of this compound

Crude this compound obtained from the synthesis may contain impurities such as unreacted starting material, mono-carboxylic acid intermediates (e.g., 7-methylnaphthalene-2-carboxylic acid), and byproducts from ring bromination or oxidation (e.g., trimellitic acid).[3]

A common purification strategy involves the following steps:

-

Esterification: The crude dicarboxylic acid is converted to its dimethyl ester, dimethyl naphthalene-2,7-dicarboxylate. This can be achieved by refluxing in methanol with a catalytic amount of sulfuric acid.

-

Purification of the Diester: The dimethyl ester is more soluble in organic solvents than the dicarboxylic acid, allowing for purification by recrystallization or distillation.[5]

-

Hydrolysis: The purified dimethyl ester is then hydrolyzed back to the high-purity dicarboxylic acid. This is typically done by heating with an aqueous acid or base.[1][5] Using an aromatic polycarboxylic acid as a catalyst for hydrolysis can lead to larger crystals that are easier to filter.[5]

Caption: Workflow for the purification of this compound.

Safety Considerations

-

High-Pressure Reactions: The use of an autoclave requires proper training and safety precautions. The equipment must be rated for the temperatures and pressures involved.

-

Corrosive Materials: Acetic acid and hydrochloric acid are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Bromine compounds can also be corrosive and toxic.

-

Oxidizing Agents: Sodium dichromate is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation of dust.

-

Flammable Solvents: Methanol used in the esterification step is flammable. Ensure that there are no ignition sources nearby when handling.

This guide provides a framework for the synthesis and purification of this compound based on established chemical principles and analogous procedures. Researchers should consult the primary literature and perform a thorough risk assessment before undertaking any experimental work.

References

- 1. This compound | 2089-89-6 | Benchchem [benchchem.com]

- 2. US3856855A - Process for preparation of naphthalene monocarboxylic acid or naphthalene dicarboxylic acid - Google Patents [patents.google.com]

- 3. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physicochemical properties of Naphthalene-2,7-dicarboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of Naphthalene-2,7-dicarboxylic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document delves into quantitative data, experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

This compound is a colorless crystalline solid with a distinct aromatic odor.[1] It is an organic compound that sees significant use in the synthesis of dyes, fluorescent materials, and polymers.[1] Its rigid structure makes it a valuable component in creating high-performance materials such as Metal-Organic Frameworks (MOFs) and specialty polymers.[2]

General Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of experimental and predicted data from various sources.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈O₄ | [1] |

| Molar Mass | 216.19 g/mol | [1][3] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | >190 °C (sublimes) | [1] |

| Boiling Point | 437.3 ± 25.0 °C (Predicted) | [1] |

| Density | 1.454 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.72 ± 0.30 (Predicted) | [1] |

| Flash Point | 232.4 °C | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| Refractive Index | 1.708 | [1] |

Solubility

This compound is characterized by its limited solubility in common solvents.[1] It is, however, soluble in hot concentrated sulfuric acid, hot benzene, and hot chlorobenzene.[1] The solubility is influenced by the pH of the solution; in more alkaline environments, the carboxylic acid groups deprotonate, increasing its solubility as the anionic salt form.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following peaks have been reported in DMSO-d₆:

-

δ 13.24 (s, 2H) : Corresponds to the acidic protons of the two carboxylic acid groups.

-

δ 8.80 (s, 2H) : Aromatic protons.

-

δ 8.12 (s, 4H) : Aromatic protons.[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of its dimethyl ester.[5]

Materials:

-

Dimethyl naphthalene-2,7-dicarboxylate (2.0 mmol, 0.5 g)

-

Potassium hydroxide (KOH) (20.5 mmol, 1.15 g)

-

Methanol (MeOH) (9 mL)

-

Water (H₂O) (1 mL)

-

12M Hydrochloric acid (HCl)

Procedure:

-

A mixture of dimethyl naphthalene-2,7-dicarboxylate, KOH, MeOH, and H₂O is heated at 65 °C overnight.

-

After the reaction is complete, methanol is removed by evaporation under reduced pressure, yielding an aqueous solution.

-

The solution is then acidified by the addition of 12M HCl, which leads to the formation of a white precipitate.

-

The precipitate, this compound, is collected by filtration and washed with water.[5]

The following diagram illustrates the workflow for this synthesis:

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[6]

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored with a pH electrode as the base is added. The pKa is determined from the titration curve (pH vs. volume of titrant added). The pKa is the pH at which half of the acid has been neutralized.

General Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture due to its low aqueous solubility).[6]

-

A calibrated pH electrode is immersed in the solution.

-

A standard solution of a strong base (e.g., NaOH) is added in small, known increments.

-

The pH is recorded after each addition, allowing the system to reach equilibrium.

-

The equivalence point(s) are identified from the inflection point(s) of the titration curve.

-

The pKa values are calculated from the pH at the half-equivalence points. For a dicarboxylic acid, two pKa values will be determined.

The logical flow for pKa determination is shown below:

Applications and Relevance

The physicochemical properties of this compound, particularly its rigidity and the presence of two carboxylic acid groups, make it a valuable building block in materials science.

-

Polymers: It is used as a monomer in the production of high-performance polyesters and polyamides. The naphthalene unit in the polymer backbone enhances thermal stability and mechanical strength.[2]

-

Metal-Organic Frameworks (MOFs): It acts as an organic linker to create porous crystalline structures with applications in gas storage and separation.[2]

The relationship between the structure of this compound and its primary applications is depicted below.

Safety Information

While having low toxicity, standard laboratory safety practices should be followed when handling this compound.[1] This includes avoiding contact with skin and eyes and preventing inhalation of dust.[1] It is a non-combustible compound.[1] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 2089-89-6 | Benchchem [benchchem.com]

- 3. 2,7-Naphthalenedicarboxylic acid | C12H8O4 | CID 11790598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. rsc.org [rsc.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. This compound | 2089-89-6 [sigmaaldrich.com]

Crystal structure of Naphthalene-2,7-dicarboxylic acid

An In-depth Technical Guide on the Crystal Structure of Naphthalene-2,7-dicarboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a rigid, linear aromatic dicarboxylic acid of significant interest in the fields of materials science and crystal engineering. Its unique geometry makes it a valuable building block for the construction of high-performance polymers and metal-organic frameworks (MOFs).[1] Despite its importance, a comprehensive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of this compound could not be located in the course of this review. This guide, therefore, provides a detailed overview of the crystallographic data available for a closely related isomer, 2,3-naphthalenedicarboxylic acid, to serve as a valuable reference. Furthermore, it outlines the typical experimental protocols for the synthesis and crystallographic analysis of such compounds and illustrates the general principles of their molecular arrangement and intermolecular interactions.

Introduction

Naphthalene dicarboxylic acids are a class of organic compounds that have garnered considerable attention due to their utility as linkers in the formation of coordination polymers and MOFs. The positional isomerism of the carboxylic acid groups on the naphthalene core significantly influences the resulting supramolecular architecture and material properties. This compound, with its linear and rigid structure, is a particularly sought-after component for creating materials with specific topologies and functionalities.[1]

This technical guide aims to provide a centralized resource on the crystal structure of this compound. However, due to the absence of its specific crystallographic data in publicly accessible databases at the time of this writing, the crystal structure of the closely related isomer, 2,3-naphthalenedicarboxylic acid, is presented as an illustrative example. This information is crucial for researchers in materials science and drug development for understanding crystal packing, designing new materials, and predicting the solid-state properties of related compounds.

Crystallographic Data of Naphthalene Dicarboxylic Acid Isomers

While the specific crystal structure of this compound is not available, the analysis of its isomers provides critical insights into the expected structural motifs, including hydrogen bonding patterns and molecular packing. Below is a summary of the crystallographic data for 2,3-naphthalenedicarboxylic acid.

Table 1: Crystal Data and Structure Refinement for 2,3-Naphthalenedicarboxylic Acid

| Parameter | Value |

| Empirical Formula | C₁₂H₈O₄ |

| Formula Weight | 216.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 5.087(2) Å |

| b | 19.222(3) Å |

| c | 9.552(2) Å |

| α | 90° |

| β | 93.81(3)° |

| γ | 90° |

| Volume | 932.0(5) ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.54 g/cm³ |

Data obtained for 2,3-naphthalenedicarboxylic acid, presented here for illustrative purposes.

Experimental Protocols

The determination of a crystal structure involves a series of well-defined experimental procedures, from the synthesis of the material to the final analysis of the diffraction data. The following sections outline a typical workflow for a compound like this compound.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the oxidation of 2,7-dimethylnaphthalene. The general procedure is as follows:

-

Oxidation: 2,7-dimethylnaphthalene is oxidized using a strong oxidizing agent, such as potassium permanganate or chromic acid, in a suitable solvent.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or a solvent mixture) to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is a common technique to promote the growth of high-quality crystals.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray data are collected at a controlled temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and other structural parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated structure factors.

Visualization of Structural Information

Diagrams are essential for visualizing complex structural information and experimental workflows.

Caption: Experimental workflow for crystal structure determination.

Caption: Intermolecular interactions in naphthalenedicarboxylic acids.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, the analysis of its isomers, such as 2,3-naphthalenedicarboxylic acid, provides invaluable insights into the probable solid-state arrangement of this important molecule. The methodologies for synthesis and crystallographic analysis are well-established, and their application will undoubtedly lead to the elucidation of the precise structure of this compound in the future. This will further aid in the rational design of novel materials with tailored properties for a wide range of applications in science and technology.

References

Spectroscopic Profile of Naphthalene-2,7-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Naphthalene-2,7-dicarboxylic acid (CAS No: 2089-89-6), a significant building block in the synthesis of high-performance polymers and metal-organic frameworks (MOFs).[1] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols, to support research and development activities.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections present a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound, providing detailed information about the hydrogen and carbon framework.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals for the carboxylic acid and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 13.24 | Singlet | 2H (COOH) |

| 8.80 | Singlet | 2H (aromatic H-1, H-8) |

| 8.12 | Singlet | 4H (aromatic H-3, H-4, H-5, H-6) |

| Data obtained in DMSO-d₆ at 360 MHz.[2] |

¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic (quaternary) | 120 - 150 |

| Aromatic (CH) | 120 - 140 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by absorptions characteristic of the carboxylic acid groups and the aromatic naphthalene core. While a specific spectrum for the 2,7-isomer is not available, the data for the closely related Naphthalene-2,6-dicarboxylic acid provides a valuable reference.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid |

| ~3050 | C-H stretch (aromatic) | Aromatic ring |

| ~1700 | C=O stretch (strong) | Carboxylic acid |

| 1600-1450 | C=C stretch (aromatic) | Aromatic ring |

| 1320-1210 | C-O stretch | Carboxylic acid |

| 950-910 | O-H bend (out-of-plane) | Carboxylic acid |

| Expected absorption bands based on general IR correlation tables and comparison with spectra of similar compounds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

An experimental mass spectrum for this compound is not available. However, the mass spectrum of the isomeric Naphthalene-2,6-dicarboxylic acid shows a prominent molecular ion peak and characteristic fragmentation patterns.[4] The expected fragmentation for the 2,7-isomer would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular ion) |

| 199 | [M - OH]⁺ |

| 171 | [M - COOH]⁺ |

| 127 | [C₁₀H₇]⁺ |

| Fragmentation data is for the isomeric Naphthalene-2,6-dicarboxylic acid and is provided for reference.[5] |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following sections outline generalized protocols applicable to this compound.

NMR Spectroscopy

A published synthesis of this compound provides the following parameters for ¹H NMR analysis:

-

Instrument: Bruker Avance III 360 SB NMR spectrometer[2]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)[2]

-

Sample Preparation: A sufficient amount of the compound is dissolved in the deuterated solvent to provide a clear solution. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, a more concentrated solution (50-100 mg) is generally required. The solution should be filtered to remove any particulate matter before being transferred to a clean NMR tube.

FT-IR Spectroscopy

-

Sample Preparation: Solid samples of this compound are typically prepared for IR analysis using the KBr pellet method. A small amount of the finely ground compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of aromatic compounds. Electrospray ionization (ESI) may also be used, particularly for LC-MS applications.

-

Analysis: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas or liquid chromatography. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Experimental Workflow Visualization

The general workflow for the spectroscopic characterization of this compound is illustrated below.

As this compound is primarily utilized as a chemical intermediate, there is a lack of substantial research into its direct biological activity and associated signaling pathways. Studies on other naphthalene derivatives have suggested potential for inducing apoptosis in cancer cells through ROS-mediated pathways, but this has not been specifically demonstrated for the 2,7-dicarboxylic acid isomer. Further research is required to explore the pharmacological potential of this compound.

References

- 1. This compound | 2089-89-6 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 2,7-Naphthalenedicarboxylic acid | C12H8O4 | CID 11790598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Naphthalenedicarboxylic acid [webbook.nist.gov]

- 5. 2,6-NAPHTHALENEDICARBOXYLIC ACID(1141-38-4) 1H NMR spectrum [chemicalbook.com]

Navigating the Solubility Landscape of Naphthalene-2,7-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Naphthalene-2,7-dicarboxylic acid, a rigid aromatic dicarboxylic acid, presents a significant challenge in terms of its solubility in common organic solvents. This technical guide synthesizes the available qualitative data, outlines a robust experimental protocol for quantitative solubility determination, and provides a framework for understanding its solubility behavior. Due to a notable lack of precise quantitative solubility data in publicly accessible literature, this guide emphasizes a practical, experimentally-driven approach for researchers.

Introduction

This compound is a key building block in the synthesis of advanced polymers and metal-organic frameworks (MOFs). Its rigid structure imparts desirable thermal and mechanical properties to these materials. However, its poor solubility is a critical hurdle in its processing and application. This document provides a comprehensive overview of the known solubility characteristics and details a reliable method for its empirical determination.

Qualitative Solubility Profile

Existing literature indicates that this compound is generally poorly soluble in most common organic solvents at ambient temperatures. Qualitative observations suggest the following trends:

-

Low Solubility: In solvents such as water, ethanol, acetone, and ethyl acetate, the compound exhibits very limited solubility.

-

Enhanced Solubility at Elevated Temperatures: Solubility is reported to increase in certain high-boiling point solvents upon heating.

-

Potential Solvents for Further Investigation: Based on its use in MOF synthesis, solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are likely to exhibit higher solvency, particularly at elevated temperatures. It is also reportedly soluble in hot concentrated sulfuric acid, hot benzene, and hot chlorobenzene[1].

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature reveals a significant gap in publicly available quantitative solubility data for this compound across a range of organic solvents. The data for its isomer, Naphthalene-2,6-dicarboxylic acid, is more readily available and suggests that polar aprotic solvents are more effective. This lack of data for the 2,7-isomer necessitates direct experimental measurement for any application requiring precise solubility values.

Table 1: Summary of Qualitative and Inferred Solubility of this compound

| Solvent Class | Examples | Qualitative Solubility | Notes |

| Protic Solvents | Water, Methanol, Ethanol | Very Low | The presence of the large, nonpolar naphthalene core dominates over the polar carboxylic acid groups. |

| Aprotic Polar | DMF, DMSO, DMAc, NMP | Moderate (likely) | Inferred from its use in MOF synthesis at elevated temperatures. These are the most promising solvents for achieving higher concentrations. |

| Aprotic Nonpolar | Hexane, Toluene | Very Low | The polar carboxylic acid groups hinder dissolution in nonpolar media. |

| Chlorinated | Dichloromethane, Chloroform | Low | Some solubility may be observed, but likely insufficient for many applications. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low | Generally poor solvents for dicarboxylic acids. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low | Limited solubility is expected. |

| Acids | Acetic Acid, Concentrated Sulfuric Acid | Soluble (hot) | Protonation and strong interactions can lead to dissolution, especially at high temperatures. |

Note: "NMP" refers to N-Methyl-2-pyrrolidone.

Experimental Protocol: Dynamic Method for Solubility Determination

For a rigorous and accurate measurement of the solubility of this compound, the dynamic method is highly recommended. This method is particularly suitable for compounds with low to moderate solubility and allows for the determination of solubility at various temperatures. The following protocol is adapted from the methodology described for the analysis of aromatic acids[2][3].

Principle

A saturated solution is prepared by flowing a solvent through a solid sample of the solute at a constant temperature. The concentration of the solute in the effluent is then determined, which corresponds to its solubility at that temperature.

Apparatus

-

Solvent Reservoir: A container to hold the organic solvent.

-

High-Performance Liquid Chromatography (HPLC) Pump: To deliver the solvent at a precise and constant flow rate.

-

Saturation Column: A column packed with a mixture of the solid this compound and an inert support (e.g., glass beads). This column should be housed in a temperature-controlled environment, such as a column oven.

-

Temperature Controller: To maintain a constant temperature in the saturation column.

-

Back-Pressure Regulator: To maintain a constant pressure in the system, preventing solvent evaporation.

-

Fraction Collector or Sample Vials: To collect the effluent containing the dissolved solute.

-

Analytical Instrument: An HPLC with a UV detector or a UV-Vis spectrophotometer for quantifying the concentration of this compound in the collected fractions.

Procedure

-

Preparation of the Saturation Column:

-

Thoroughly mix a known mass of finely ground this compound with an inert support material (e.g., glass beads or sand) to ensure a large surface area for dissolution and prevent channeling.

-

Pack the mixture uniformly into the saturation column.

-

-

System Equilibration:

-

Place the packed column into the temperature-controlled oven and set the desired temperature.

-

Pump the chosen organic solvent through the column at a low, constant flow rate (e.g., 0.1-1.0 mL/min).

-

Allow the system to equilibrate for a sufficient period to ensure the column and solvent reach the target temperature and the effluent is saturated with the solute.

-

-

Sample Collection:

-

Once the system is equilibrated, begin collecting the effluent in pre-weighed vials or a fraction collector.

-

Collect several fractions over a period of time to ensure that a steady state of saturation has been reached.

-

-

Concentration Analysis:

-

Accurately determine the mass or volume of each collected fraction.

-

Analyze the concentration of this compound in each fraction using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility as the mass of solute per unit volume or mass of solvent (e.g., in g/L or mg/mL).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Mandatory Visualizations

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Naphthalene-2,7-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability and decomposition characteristics of Naphthalene-2,7-dicarboxylic acid. The information presented herein is crucial for the application of this compound in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and as a versatile intermediate in drug development, where thermal processing and stability are critical parameters.

Thermal Decomposition Profile

This compound is a thermally stable molecule. However, its decomposition behavior is most comprehensively studied in the context of its incorporation into larger structures such as metal-organic frameworks (MOFs). In a detailed study of a zinc-based MOF incorporating this compound and a tetraphenylethylene derivative, the thermal stability was elucidated using thermogravimetric analysis (TGA).

The analysis of this MOF, designated as Compound 2 in the study by Zhao et al. (2019), reveals a multi-stage decomposition process. The initial weight loss is attributed to the release of solvent molecules trapped within the framework. The primary decomposition of the organic linkers, including the this compound moiety, occurs at higher temperatures. The framework of this particular MOF remains stable up to approximately 350°C.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal decomposition data for a metal-organic framework containing this compound as a primary linker.

| Material | Initial Decomposition Temperature (°C) | Key Decomposition Stages (°C) | Final Residue (%) | Atmosphere |

| Zinc-based MOF with this compound and tetraphenylethylene linkers (Compound 2) | ~350 | 350 - 550 | Not specified | N₂ |

Experimental Protocols

A fundamental technique for evaluating the thermal stability of this compound and its derivatives is thermogravimetric analysis (TGA).

Thermogravimetric Analysis (TGA) of a this compound-Containing MOF

Objective: To determine the thermal stability and decomposition profile of a metal-organic framework containing this compound.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is typically employed.

Methodology:

-

A sample of the crystalline MOF powder (typically 5-10 mg) is placed in an alumina crucible.

-

The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen (N₂), to prevent oxidative decomposition.

-

The weight loss of the sample is recorded as a function of temperature.

-

The resulting TGA curve is analyzed to identify the temperatures of major weight loss events, which correspond to the decomposition of different components of the material.

Visualizing the Analytical Workflow

The logical flow of synthesizing and characterizing a material containing this compound to assess its thermal properties can be visualized as follows:

This diagram illustrates the progression from the constituent components, through the synthesis of the metal-organic framework, to its thermal analysis and the final determination of its decomposition characteristics. This systematic approach is fundamental in materials science for understanding the thermal limitations and behavior of new compounds.

An In-depth Technical Guide to the Electronic Properties of Naphthalene-2,7-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of derivatives of naphthalene-2,7-dicarboxylic acid. Given the nascent stage of research into this specific isomer, this guide also draws upon data from closely related and well-studied naphthalene-based compounds, such as naphthalene diimides (NDIs) and polymers derived from isomeric naphthalenedicarboxylic acids, to infer and contextualize the potential properties and applications of this compound derivatives. The information is presented to be accessible to researchers in organic electronics, materials science, and drug development who may be interested in the unique photophysical and electronic characteristics of this class of molecules.

Introduction to this compound Derivatives

This compound provides a rigid and electronically active core structure that is a promising building block for advanced functional materials. Its derivatives, including polymers and metal-organic frameworks (MOFs), are of interest for their potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The 2,7-substitution pattern imparts a specific geometry that influences the solid-state packing and electronic coupling between molecules, which are critical factors in determining the material's overall electronic properties. The incorporation of the rigid naphthalene unit into polymer backbones can enhance thermal stability and mechanical strength.[1]

Fundamental Electronic Properties

The electronic properties of organic semiconductors are primarily governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two levels is the HOMO-LUMO gap, which is a critical parameter determining the material's optical and electrical characteristics.

HOMO and LUMO Energy Levels

The HOMO level is associated with the ionization potential and represents the energy required to remove an electron from the molecule. A higher HOMO level indicates a greater ease of oxidation. Conversely, the LUMO level is related to the electron affinity and signifies the energy released when an electron is added to the molecule. A lower LUMO level suggests a greater ease of reduction. These energy levels can be determined experimentally through techniques like cyclic voltammetry and photoelectron spectroscopy, or calculated using computational methods like Density Functional Theory (DFT).[2]

Charge Transport

Charge transport in organic semiconductors occurs through the movement of charge carriers (holes in the HOMO and electrons in the LUMO) between adjacent molecules. The efficiency of this process, quantified by charge carrier mobility, is highly dependent on the degree of intermolecular orbital overlap, which is influenced by the molecular packing in the solid state. Naphthalene diimide (NDI) derivatives are well-known n-type (electron-transporting) semiconductors.[3] Ambipolar charge transport, the ability to transport both holes and electrons, has been observed in some NDI-based blend films.[4]

Quantitative Electronic Data

The following tables summarize key electronic properties of various naphthalene derivatives. It is important to note that specific data for this compound derivatives is limited in the literature; therefore, data for isomeric and related compounds are included for comparative purposes.

Table 1: HOMO and LUMO Energy Levels of Naphthalene Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Method | Reference |

| Naphthalene | -6.13 | -1.37 | DFT/aug-cc-pVQZ | [5] |

| NDI-s-Bu | Unmeasurable | - | CV | [6] |

| NDI-4-n-OHePh | - | - | CV | [6] |

| iPrP-NDI | - | -3.52 | CV | [7] |

| DPM-NDI | - | -3.74 | CV | [7] |

| NO2P-NDI | - | -3.90 | CV | [7] |

| PFP-NDI | - | -3.95 | CV | [7] |

| 4NH2-NDI | -4.87 | - | CV | [4] |

| PNP(1,4)-PT | -5.55 | -2.73 | PESA & Optical | [8] |

| PNP(1,4)-TF | -5.81 | -2.81 | PESA & Optical | [8] |

| PNP(1,4)-ANT | -5.53 | -2.96 | PESA & Optical | [8] |

Table 2: Band Gap and Charge Mobility of Naphthalene Derivatives

| Compound/Derivative | Optical Band Gap (eV) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) | Reference |

| Naphthalene | 4.75 | - | - | [5] |

| NDI-s-Bu | - | 4.3 x 10⁻⁴ | - | [6] |

| NDI-4-n-OHePh | - | 4.6 x 10⁻⁶ | - | [6] |

| iPrP-NDI, DPM-NDI, NO2P-NDI, PFP-NDI | - | 10⁻⁴ to 10⁻³ | - | [7] |

| 4NH2-NDI | - | - | 8.2 x 10⁻⁵ | [4] |

| 4NH2-NDI / DHNDI Blend (1:3) | - | 0.001 | 0.01 | [4] |

| Poly(ethylene 2,6-naphthalate) (PEN) | 3.4 | - | - | [9] |

Experimental Protocols

The characterization of the electronic properties of this compound derivatives involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[10]

Protocol:

-

Solution Preparation: Dissolve the naphthalene derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[11] The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[6]

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[10]

-

Measurement: The potential of the working electrode is swept linearly with time between two set points. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels, often by referencing to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).[11]

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to investigate the optical properties of a material and to estimate its optical band gap.

Protocol for Thin Film Analysis:

-

Thin Film Preparation: Deposit a thin film of the naphthalene derivative onto a suitable transparent substrate (e.g., quartz or glass) using techniques such as spin coating, drop casting, or vacuum deposition.[12]

-

Spectrometer Setup: A UV-Vis spectrophotometer is used, which consists of a light source (deuterium and tungsten lamps), a monochromator, a sample holder, and a detector.[13]

-

Baseline Correction: Record a baseline spectrum of the bare substrate to subtract its contribution from the sample spectrum.

-

Measurement: Place the thin film sample in the beam path and record the absorbance or transmittance spectrum over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: The absorption spectrum reveals the wavelengths of light that the material absorbs. The onset of the lowest energy absorption band is used to calculate the optical band gap (Egopt) using the equation Egopt = 1240 / λonset, where λonset is the onset wavelength in nanometers.

Visualizations

Workflow for Organic Semiconductor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of new organic semiconductor materials based on this compound derivatives.

Caption: Workflow for the development and characterization of novel organic electronic materials.

Materials Discovery Logic Diagram

This diagram outlines the logical steps involved in the data-driven discovery of new materials with desired electronic properties.

Caption: Logic diagram for data-driven materials discovery.

Conclusion

Derivatives of this compound represent a promising, yet underexplored, class of materials for organic electronics. By leveraging the knowledge gained from related naphthalene-based systems, researchers can strategically design and synthesize novel compounds with tailored electronic properties. The experimental and computational workflows outlined in this guide provide a framework for the systematic characterization and development of these materials, paving the way for their potential integration into next-generation electronic and optoelectronic devices. Further research focused specifically on the 2,7-isomer is crucial to fully elucidate its unique electronic characteristics and unlock its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researching.cn [researching.cn]

- 4. Ambipolar charge-transport property for the D–A complex with naphthalene diimide motif - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. Bridging Theory and Experiment in Materials Discovery: Machine-Learning-Assisted Prediction of Synthesizable Structures [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The materials experiment knowledge graph - Digital Discovery (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Naphthalene-2,7-dicarboxylic acid: Chemical Identifiers

For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the key chemical identifiers for Naphthalene-2,7-dicarboxylic acid, a molecule of interest in various research and development applications.

Chemical Identity

This compound is a dicarboxylic acid derivative of naphthalene. The accurate and unambiguous identification of this compound is crucial for procurement, regulatory compliance, and scientific communication. The primary and universally recognized identifier is the CAS (Chemical Abstracts Service) Registry Number.

A compilation of essential chemical identifiers for this compound is presented below, offering a quick reference for laboratory and documentation purposes.

| Identifier | Value |

| CAS Number | 2089-89-6[1][2][3][4] |

| IUPAC Name | This compound[2][5] |

| Molecular Formula | C12H8O4[2][3][5] |

| Molecular Weight | 216.19 g/mol [1][3][5] |

| PubChem CID | 11790598[5] |

| SMILES | O=C(O)c1cc2cc(C(=O)O)ccc2cc1[6][7] |

| InChI Key | WPUMVKJOWWJPRK-UHFFFAOYSA-N[1][2][7] |

Logical Relationship of Identifiers

The various chemical identifiers are interconnected and provide different layers of information about the molecule. The IUPAC name and SMILES string describe the chemical structure, from which the molecular formula and molecular weight can be derived. The CAS number and PubChem CID are unique registration numbers that link to a wealth of curated information about the compound.

Caption: Relationship between chemical identifiers for this compound.

References

- 1. This compound | 2089-89-6 | Benchchem [benchchem.com]

- 2. This compound | 2089-89-6 [sigmaaldrich.com]

- 3. MOLBASE [key.molbase.com]

- 4. This compound - High purity | EN [georganics.sk]

- 5. 2,7-Naphthalenedicarboxylic acid | C12H8O4 | CID 11790598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2089-89-6|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C12H8O4) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Naphthalenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine.[1][2][3][4][5] Naphthalenedicarboxylic acid (NDC) is a rigid and aromatic linker that has been successfully employed in the synthesis of robust MOFs with interesting properties.[1]

This document provides detailed application notes and protocols for the synthesis of MOFs using naphthalenedicarboxylic acid. While the initial topic specified Naphthalene-2,7-dicarboxylic acid, the available scientific literature predominantly focuses on its isomer, Naphthalene-2,6-dicarboxylic acid (2,6-NDC) . Therefore, the following protocols and data are based on the synthesis and application of MOFs derived from 2,6-NDC as a representative example of this class of linkers. The methodologies and principles described herein are expected to be largely applicable to other isomers of naphthalenedicarboxylic acid with appropriate adjustments.

Synthesis of Metal-Organic Frameworks with 2,6-Naphthalenedicarboxylic Acid

The solvothermal method is the most common approach for synthesizing MOFs from 2,6-naphthalenedicarboxylic acid.[2] This technique involves heating the reactants in a sealed vessel, allowing for the crystallization of the MOF over a period of hours to days.

General Experimental Workflow for Solvothermal Synthesis

Caption: General workflow for the solvothermal synthesis of MOFs.

Synthesis Protocols and Quantitative Data

Below are specific protocols for the synthesis of selected MOFs using 2,6-naphthalenedicarboxylic acid with different metal ions.

1. Nickel-based MOF (Ni-NDC) [6]

-

Description: A nickel-based MOF synthesized via a solvothermal method.

-

Experimental Protocol:

-

In a pressure tube, dissolve 50 mg (0.231 mmol) of 2,6-naphthalenedicarboxylic acid and 55 mg (0.231 mmol) of NiCl₂·6H₂O in a mixture of 4 mL of anhydrous N,N-dimethylformamide (DMF) and 0.6 mL of dry methanol.

-

Sonicate the mixture for 15 minutes.

-

Heat the sealed pressure tube in an oven at 120°C for 24 hours, followed by heating at 80°C for an additional 24 hours.

-

Collect the resulting green product by filtration.

-

Wash the product with DMF, water, and tetrahydrofuran (THF).

-

Dry the final product.

-

-

Quantitative Data:

| Parameter | Value |

| Reactants | |

| 2,6-Naphthalenedicarboxylic acid | 50 mg (0.231 mmol) |

| NiCl₂·6H₂O | 55 mg (0.231 mmol) |

| Anhydrous DMF | 4 mL |

| Dry Methanol | 0.6 mL |

| Reaction Conditions | |

| Sonication Time | 15 minutes |

| Heating Profile | 120°C for 24 h, then 80°C for 24 h |

| Product | |

| Formula | [Ni₃(NDC)₃(DMF)₂(H₂O)] |

| Yield | 68.4 mg (77.6%) |

| Color | Green |

2. Cadmium-based MOF (Cd-NDC) [7]

-

Description: A three-dimensional cadmium-based MOF synthesized solvothermally.

-

Experimental Protocol:

-

In a 20 mL Teflon-lined stainless steel vessel, combine 0.0955 g (0.31 mmol) of Cd(NO₃)₂·4H₂O, 0.0769 g (0.36 mmol) of 2,6-naphthalenedicarboxylic acid, 0.0178 g (0.22 mmol) of pyrazine, and 0.0412 g (0.30 mmol) of 1,5-pentamethylene-1H-tetrazole.

-

Add 2.0 mL of methanol and 6.0 mL of N,N-dimethylacetamide (DMA) to the mixture.

-

Seal the vessel and heat it at 120°C for 72 hours.

-

Allow the vessel to cool to room temperature.

-

Collect the resulting colorless, transparent single crystals.

-

-

Quantitative Data:

| Parameter | Value |

| Reactants | |

| Cd(NO₃)₂·4H₂O | 0.0955 g (0.31 mmol) |

| 2,6-Naphthalenedicarboxylic acid | 0.0769 g (0.36 mmol) |

| Pyrazine | 0.0178 g (0.22 mmol) |

| 1,5-pentamethylene-1H-tetrazole | 0.0412 g (0.30 mmol) |

| Methanol | 2.0 mL |

| N,N-dimethylacetamide (DMA) | 6.0 mL |

| Reaction Conditions | |

| Temperature | 120°C |

| Time | 72 hours |

| Product | |

| Formula | [Cd₃(2,6-ntd)₃(DMA)₄] |

| Color | Colorless, transparent |

3. Iron-based MOF (Fe-NDC) [2]

-

Description: An iron-based MOF, also known as MIL-142B, synthesized solvothermally.

-

Experimental Protocol:

-

Dissolve 279.6 mg (0.692 mmol) of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and 149.7 mg (0.692 mmol) of 2,6-naphthalenedicarboxylic acid in 30 mL of N,N-dimethylformamide (DMF).

-

The synthesis can be carried out using either a conventional electric oven or microwave irradiation.

-

-

Quantitative Data:

| Parameter | Value |

| Reactants | |

| Fe(NO₃)₃·9H₂O | 279.6 mg (0.692 mmol) |

| 2,6-Naphthalenedicarboxylic acid | 149.7 mg (0.692 mmol) |

| N,N-dimethylformamide (DMF) | 30 mL |

| Product | |

| Morphology | Rod-like shape |

| Particle Size | Nanometer range |

Characterization of Naphthalene-2,6-dicarboxylic Acid MOFs

Standard techniques for characterizing the synthesized MOFs include Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA).

Powder X-ray Diffraction (PXRD)

-

Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.

-

Protocol:

-

Grind a small sample of the dried MOF into a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

-

Compare the obtained PXRD pattern with simulated patterns from single-crystal X-ray diffraction data or with patterns reported in the literature to verify the structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups of the linker to the metal centers.

-

Protocol:

-

Prepare a KBr pellet containing a small amount of the MOF sample or use an ATR-FTIR spectrometer.

-

Record the infrared spectrum over a specific range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum for characteristic peaks. A key indicator of MOF formation is the shift of the carbonyl stretching band of the carboxylic acid to a lower frequency upon coordination to the metal ion.[6]

-

Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.

-

Protocol:

-

Place a small, accurately weighed amount of the MOF sample into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the weight loss as a function of temperature.

-

The resulting TGA curve provides information about the removal of solvent molecules and the decomposition of the framework.

-

Applications in Drug Delivery

MOFs synthesized from naphthalenedicarboxylic acids are promising candidates for drug delivery applications due to their high porosity and tunable properties.[2][3][4] The porous structure of these MOFs can be utilized to encapsulate therapeutic agents, which can then be released in a controlled manner.

Drug Loading and Release Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biomedical Applications of Metal–Organic Frameworks Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

Application Notes and Protocols for Solvothermal Synthesis of Naphthalene-2,7-Dicarboxylic Acid Based MOFs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvothermal synthesis of Metal-Organic Frameworks (MOFs) based on naphthalene-2,7-dicarboxylic acid and its more prevalent isomer, naphthalene-2,6-dicarboxylic acid. The information is tailored for researchers in materials science, chemistry, and drug development, offering insights into the synthesis, characterization, and potential applications of these versatile materials.

Introduction to Naphthalene Dicarboxylic Acid-Based MOFs

Naphthalene dicarboxylic acid (NDC) serves as a rigid and versatile organic linker in the construction of MOFs. Its aromatic nature and the positions of the carboxylate groups allow for the formation of diverse network topologies with various metal ions. These MOFs exhibit properties such as high porosity, significant surface area, and thermal stability, making them attractive for a range of applications. While the 2,6-isomer of NDC is more commonly employed in MOF synthesis, the 2,7-isomer also yields unique framework structures. Potential applications for these materials include gas storage and separation, catalysis, chemical sensing, and drug delivery.[1]

Key Applications

Naphthalene dicarboxylic acid-based MOFs have demonstrated utility in several key areas:

-

Gas Storage and Separation: The high porosity and tunable pore sizes of NDC-based MOFs make them excellent candidates for the storage of gases like hydrogen and carbon dioxide, as well as for the separation of gas mixtures.[2] Functionalization of the naphthalene linker can further enhance the selectivity and uptake capacity for specific gases.[2]

-

Luminescent Sensing: Lanthanide-based MOFs incorporating naphthalene dicarboxylic acid often exhibit luminescence.[3] This property can be harnessed for the development of sensitive and selective chemical sensors for detecting metal ions and small organic molecules.[1]

-

Drug Delivery: The porous structure of these MOFs allows for the encapsulation and controlled release of therapeutic agents. Iron-based MOFs, in particular, are explored for this purpose due to their biocompatibility.[4]

-

Catalysis: The ordered and crystalline nature of MOFs, with accessible metal sites, provides opportunities for their use as heterogeneous catalysts in various organic transformations.[1]

-

Electrocatalysis: Nickel-based 2D MOFs using naphthalene-2,6-dicarboxylic acid have been investigated as efficient electrocatalysts for water splitting.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for various naphthalene dicarboxylic acid-based MOFs from the literature.

Table 1: Gas Adsorption Properties of Functionalized MOF-205 Derivatives [2]

| MOF | Linker | BET Surface Area (m²/g) | H₂ Adsorption Trend (77 K, 1 bar) | CO₂/N₂ IAST Selectivity (298 K) | CO₂/CH₄ IAST Selectivity (298 K) |

| MOF-205 | Unfunctionalized | 4460 | Lowest | - | - |

| MOF-205-NO₂ | 1-nitronaphthalene-3,7-dicarboxylate | 3980 | Higher than MOF-205 | - | - |

| MOF-205-NH₂ | 1-aminonaphthalene-3,7-dicarboxylate | 4330 | Higher than MOF-205-NO₂ | - | - |

| MOF-205-OBn | 1,5-dibenzyloxy-2,6-naphthalenedicarboxylate | 3470 | Highest | 6.5 | 2.7 |

Table 2: Volumetric Gas Storage Capacities at 298 K [2]

| MOF | CO₂ Storage (cm³/cm³ at 48 bar) | CH₄ Storage (cm³/cm³ at 35 bar) |

| MOF-205 | 307 | 120 |

| MOF-205-OBn | 305 | 112 |

Experimental Protocols

The following are detailed protocols for the solvothermal synthesis of naphthalene dicarboxylic acid-based MOFs.

General Protocol for Solvothermal Synthesis of Lanthanide-NDC MOFs[3]

This protocol is applicable for the synthesis of various lanthanide-based MOFs using 2,6-naphthalenedicarboxylic acid.

Materials:

-

Lanthanide(III) nitrate hydrate (e.g., La(NO₃)₃·xH₂O, Nd(NO₃)₃·xH₂O, Eu(NO₃)₃·xH₂O, Gd(NO₃)₃·xH₂O)

-

2,6-Naphthalenedicarboxylic acid (2,6-NDC)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a glass vial, combine the lanthanide(III) nitrate hydrate (e.g., 0.200 g or an equimolar amount of another metal salt) and 2,6-naphthalenedicarboxylic acid (0.197 g).

-

Add 10.0 mL of N,N-dimethylformamide (DMF) to the vial.

-

Stir the mixture until it becomes homogeneous.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the sealed autoclave in an oven at a temperature between 110 to 125 °C for 3 days.

-

After the reaction is complete, cool the autoclave slowly to room temperature at a rate of 0.1 °C/min.

-

Collect the resulting crystals by filtration.

-

Wash the crystals with fresh DMF.

-

Dry the crystals under vacuum.

Protocol for Solvothermal Synthesis of a Nickel-NDC MOF (NiNDC)[6]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

2,6-Naphthalenedicarboxylic acid (2,6-NDC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dry Methanol (MeOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 50 mg (0.231 mmol) of 2,6-naphthalene dicarboxylic acid and 55 mg (0.231 mmol) of NiCl₂·6H₂O in a mixture of 4 mL of anhydrous DMF and 0.6 mL of dry methanol.[6]

-

Sonicate the mixture for 15 minutes in a pressure tube.[6]

-

Heat the sealed pressure tube in an oven at 120 °C for 24 hours, followed by heating at 80 °C for another 24 hours.[6]

-

Collect the green product by filtration.

-

Wash the product with DMF, water, and tetrahydrofuran (THF).[6]

-

Dry the final product. The expected yield is approximately 68.4 mg (77.6%).[6]

Protocol for Solvothermal Synthesis of an Iron-NDC MOF (Fe-NDC)[4]

Materials:

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

2,6-Naphthalenedicarboxylic acid (2,6-NDC)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 0.692 mmol (279.6 mg) of iron nitrate nonahydrate and 0.692 mmol (149.7 mg) of 2,6-naphthalenedicarboxylic acid in 30 mL of N,N-dimethylformamide (DMF).[4][7]

-

Transfer the solution to a Teflon-lined autoclave.

-

Heat the autoclave in a conventional electric oven at a specified temperature for a set duration (details may vary based on the desired crystal size and morphology).

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the product with fresh DMF.

-

Dry the sample.

Characterization of Naphthalene Dicarboxylic Acid-Based MOFs

The synthesized MOFs are typically characterized using a variety of analytical techniques to determine their structure, morphology, porosity, and thermal stability.[8]

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the bulk material.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF structure and confirm the coordination of the carboxylate groups to the metal centers.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the material through nitrogen adsorption-desorption isotherms.[8]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and application of this compound based MOFs.

References

- 1. researchgate.net [researchgate.net]

- 2. Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

Application Notes and Protocols for the Polycondensation of Naphthalene-2,7-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters and polyamides derived from Naphthalene-2,7-dicarboxylic acid. The resulting polymers, with their rigid naphthalene backbone, exhibit high thermal stability and are of significant interest in the development of advanced materials.

Data Presentation

The following tables summarize the key quantitative data for polymers synthesized from this compound and its dimethyl ester derivative.

Table 1: Thermal Properties of Poly(ethylene 2,7-naphthalate) (PE2,7N)

| Property | Value |

| Glass Transition Temperature (Tg) | 121.8 °C[1] |

| Melting Point (Tm) | 325 - 335 °C[1] |

Table 2: Inherent Viscosities of Polyamides from Aromatic Dicarboxylic Acids

| Dicarboxylic Acid | Diamine | Inherent Viscosity (dL/g) |

| Naphthalene-2,6-dicarboxylic acid | Various Aromatic Diamines | 1.0 - 3.28[2] |

| Naphthalene-2,7-diyl unit containing | Various Aromatic Dicarboxylic Acids | 0.36 - 0.97[3] |

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene 2,7-naphthalate) via Two-Step Melt Polycondensation

This protocol describes the synthesis of poly(ethylene 2,7-naphthalate) from dimethyl 2,7-naphthalenedicarboxylate and ethylene glycol. The process involves an initial transesterification reaction followed by a polycondensation step under high vacuum and temperature.

Materials:

-

Dimethyl 2,7-naphthalenedicarboxylate

-

Ethylene glycol (molar ratio of ethylene glycol to dimethyl 2,7-naphthalenedicarboxylate: ~2.2:1)

-

Antimony(III) oxide (catalyst, ~300-500 ppm relative to the weight of the diester)

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

-

Heating mantle with a temperature controller.

-

Vacuum pump capable of reaching <1 Torr.

-

Cold trap.

Procedure:

Step 1: Transesterification (Formation of Bis(2-hydroxyethyl) 2,7-naphthalate)

-

Charge the reaction flask with dimethyl 2,7-naphthalenedicarboxylate, ethylene glycol, and antimony(III) oxide.

-

Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen.

-

Under a gentle flow of nitrogen, heat the mixture with stirring to approximately 190-220 °C.

-

Methanol will begin to distill off as the transesterification reaction proceeds. Continue heating and stirring until the theoretical amount of methanol has been collected. This step typically takes 2-4 hours.

Step 2: Polycondensation

-

Gradually increase the temperature of the reaction mixture to 280-300 °C[4].

-

Simultaneously, slowly reduce the pressure to less than 1 Torr using the vacuum pump. Ensure a cold trap is in place to collect the ethylene glycol byproduct.

-

The viscosity of the molten polymer will increase significantly during this stage. Continue the reaction under high vacuum and temperature for 2-4 hours, or until the desired melt viscosity is achieved, as indicated by the stirrer torque.

-

To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.

-

The polymer can be extruded from the reactor while still molten or allowed to cool and then broken up.

-

The resulting poly(ethylene 2,7-naphthalate) can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it in a non-solvent like methanol.

Protocol 2: Synthesis of Aromatic Polyamide via Direct Polycondensation (Yamazaki-Higashi Method)

This protocol describes a method for the synthesis of a polyamide from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA), using the Yamazaki-Higashi phosphorylation reaction.

Materials:

-

This compound

-

4,4'-oxydianiline (ODA)

-

Triphenyl phosphite (TPP)

-

Pyridine

-

N-methyl-2-pyrrolidone (NMP)

-